Hydrogenphosphite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

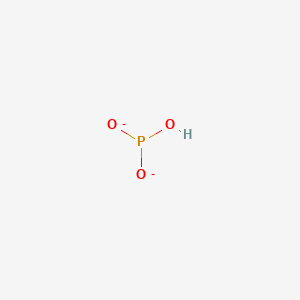

Hydrogenphosphite, also known as phosphorous acid, is an inorganic compound with the molecular formula HOP . It is a derivative of phosphorous acid (HP(O)(OH)2), and contains the anion HPO3^2− . It is often confused with sodium hydrogen carbonate due to its common name suggesting that it contains an acidic hydrogen atom .

Synthesis Analysis

The synthesis of Hydrogenphosphite and its derivatives often involves reduction processes. For instance, the reduction of metal compounds together with phosphate is a common method to prepare metal phosphides . Other methods include reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate . A biomimetic method has also been used to synthesize strontium hydrogen phosphate/gelatin composites via single diffusion in gelatin .

Molecular Structure Analysis

The molecular structure of Hydrogenphosphite is represented by the formula HOP . It has an average mass of 79.981 Da and a monoisotopic mass of 79.967430 Da .

Chemical Reactions Analysis

Hydrogenphosphite can participate in various chemical reactions. For instance, it can be involved in the conjugate addition of nucleophiles to electron-deficient alkenes, a process known as the hetero-Michael reaction . This reaction allows the construction of different carbon-heteroatom bonds.

Physical And Chemical Properties Analysis

Hydrogenphosphite is a white or colorless solid . It has a molecular formula of HOP, an average mass of 79.981 Da, and a monoisotopic mass of 79.967430 Da .

科学的研究の応用

Pest Control in Agriculture : Hydrogen phosphide, known as phosphine gas, is widely used as an insecticide for stored cereal grains and other durable products. Research has shown increasing resistance to phosphine in grain insect species, indicating a need for ongoing monitoring and management strategies (Opit et al., 2012).

Hydrogen Energy Production : Nickel phosphite combined with free-base porphyrins has been investigated for enhancing alkaline hydrogen evolution. This research contributes to the development of more efficient water-splitting techniques, crucial for sustainable hydrogen production (Taranu et al., 2023).

Electrocatalytic Hydrogen Production : Studies on interconnected hollow cobalt phosphide grown on carbon nanotubes have shown significant improvements in electrocatalytic performance for hydrogen evolution reaction. This advancement suggests a pathway for low-cost and sustainable electrocatalytic hydrogen production (Adam et al., 2018).

Hydrogen Evolution Reaction Catalysts : Molybdenum phosphide has been identified as a cost-effective catalyst with high activity towards the hydrogen evolution reaction in various media. This suggests the potential of phosphides in replacing more expensive materials in catalytic processes (Xiao et al., 2014).

Resistance Management in Stored Product Insects : The development of resistance to the fumigant phosphine in major grain insect pest species highlights the need for effective detection methods and management strategies to sustain the viability of phosphine (Nayak et al., 2020).

Hydrogen Sulfide Release from Foods : Research on the hydrogen sulfide-releasing capacity of essential oils from organosulfur-rich fruits and vegetables has provided insights into the health benefits of such foods (Liang et al., 2015).

Transition Metal Phosphides in HER : Recent progress in the development of transition-metal phosphide HER electrocatalysts shows their potential as replacements for platinum in electrochemical water splitting (El‐Refaei et al., 2021).

Photocatalytic Hydrogen Evolution : Nickel phosphide has been used as a cocatalyst to significantly improve the efficiency and durability of photocatalytic hydrogen evolution in water (Sun et al., 2015).

将来の方向性

Research on Hydrogenphosphite and related compounds is ongoing, particularly in the field of electrocatalysts for the hydrogen evolution reaction . The development of efficient and inexpensive electrocatalysts for this reaction is critical to the commercial viability of electrochemical clean energy technologies . Future research may focus on improving the HER performance of Hydrogenphosphite-based catalysts through various strategies .

特性

IUPAC Name |

hydrogen phosphite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P/c1-4(2)3/h1H/q-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHRVZIGDIUCJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO3P-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165717 |

Source

|

| Record name | Phosphonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrogenphosphite | |

CAS RN |

15477-76-6 |

Source

|

| Record name | Phosphonic acid, ion(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015477766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)

![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)